![molecular formula C11H13NO2 B3033088 5,6-dimethoxy-1-methyl-1H-indole CAS No. 80639-40-3](/img/structure/B3033088.png)
5,6-dimethoxy-1-methyl-1H-indole
Overview
Description
5,6-Dimethoxy-1-methyl-1H-indole: is an indole derivative known for its significant biological and chemical properties. Indole derivatives are prevalent in various natural products and pharmaceuticals, making them crucial in medicinal chemistry . This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and a methyl group at the 1 position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-1-methyl-1H-indole typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 5,6-dimethoxyindole with methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-1-methyl-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, acidic conditions using sulfuric acid or hydrochloric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
5,6-Dimethoxy-1-methyl-1H-indole is an indole derivative with significant biological and chemical properties, making it a crucial compound in medicinal chemistry. It is used as a building block in the synthesis of more complex organic molecules and is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Researchers are exploring its derivatives for potential therapeutic applications, including anticancer, antiviral, and neuroprotective effects, and its ability to modulate biological pathways. In industry, it is used in the production of specialty chemicals and materials, with its unique chemical properties making it valuable in developing new materials with specific functionalities.
Scientific Research Applications
Chemistry
this compound serves as a building block in creating complex organic molecules.
Biology
This compound is studied for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. It is also used in synthesizing bioactive molecules that can interact with biological targets.
Medicine
Derivatives of this compound are explored for potential therapeutic uses, including anticancer, antiviral, and neuroprotective effects. Researchers are also investigating its role in drug development and its capacity to modulate biological pathways. Certain synthesized 1-methyl-1H-indole-carboxaldehydes have demonstrated activity against cancer cell lines . Methoxy-substituted indole curcumin derivatives have shown dual-action anticancer and antioxidant capabilities .
Industry
In the industrial sector, this compound is utilized to produce specialty chemicals and materials. Its unique chemical properties make it valuable in developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-1-methyl-1H-indole and its derivatives involves interactions with various molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. For example, the compound may inhibit specific enzymes or receptors, thereby affecting cellular signaling pathways . Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in drug development .
Comparison with Similar Compounds
5,6-Dimethoxyindole: Lacks the methyl group at the 1 position, which may affect its biological activity and chemical reactivity.
1-Methylindole: Lacks the methoxy groups at the 5 and 6 positions, influencing its overall properties and applications.
5-Methoxy-1-methylindole: Contains only one methoxy group, leading to different chemical and biological characteristics.
Uniqueness: 5,6-Dimethoxy-1-methyl-1H-indole is unique due to the presence of both methoxy groups and the methyl group, which contribute to its distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .
Biological Activity
5,6-Dimethoxy-1-methyl-1H-indole is an indole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₁₃H₁₅N₃O₃ and a molecular weight of 251.27 g/mol. The presence of methoxy groups at the 5 and 6 positions, along with a methyl group at the 1 position, contributes to its unique reactivity and biological activity.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been investigated for its effectiveness against various strains of viruses, including HIV. In one study, derivatives of this compound showed submicromolar activity in inhibiting cell-cell fusion and viral replication, with effective concentrations (EC50) ranging from 200 to 700 nM against multiple HIV strains .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. It has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited growth inhibition with a minimum inhibitory concentration (MIC) as low as 16 µg/mL . Additionally, it has shown potent antifungal activity against Cryptococcus neoformans, with MIC values of ≤0.25 µg/mL .
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
Anticancer Potential
The compound's derivatives are being studied for their potential anticancer effects. Research has indicated that certain analogs can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Receptor Binding : Indole derivatives typically bind with high affinity to multiple receptors, which can modulate cellular signaling pathways .
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication and inflammatory responses .
- Cellular Pathway Modulation : By affecting key signaling pathways, the compound can alter cellular responses to stress and promote apoptosis in cancer cells .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
5,6-Dimethoxyindole | Lacks methyl group at position 1 | Reduced biological activity |
1-Methylindole | Lacks methoxy groups | Different chemical properties |
5-Methoxy-1-methylindole | Contains only one methoxy group | Altered reactivity and activity |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives exhibited potent antiviral activity against HIV strains resistant to conventional treatments .
- Antimicrobial Screening : In a screening campaign for new antimicrobials, this compound showed promising results against MRSA and C. neoformans, indicating its potential as a lead compound for drug development .
- Inflammation Modulation : Research focusing on its anti-inflammatory effects revealed that it could significantly reduce inflammatory markers in vitro .
Properties
IUPAC Name |
5,6-dimethoxy-1-methylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-5-4-8-6-10(13-2)11(14-3)7-9(8)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGYISXGQOZSJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406440 | |
Record name | 1H-Indole, 5,6-dimethoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80639-40-3 | |
Record name | 1H-Indole, 5,6-dimethoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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